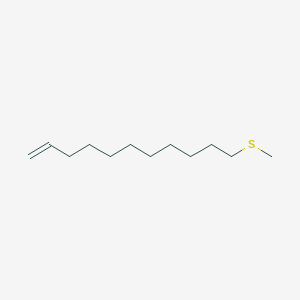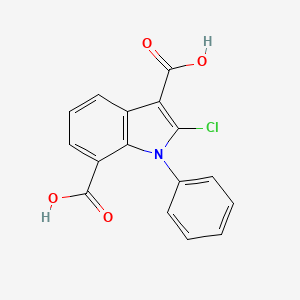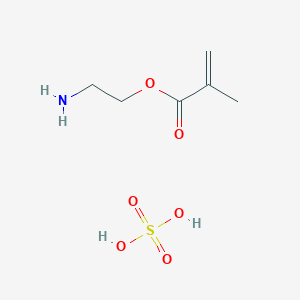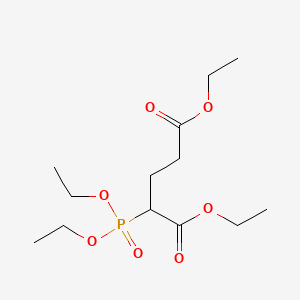
11-(Methylsulfanyl)undec-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-(Methylsulfanyl)undec-1-ene is an organic compound characterized by the presence of a methylsulfanyl group attached to an undec-1-ene chain. This compound falls under the category of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. The presence of the methylsulfanyl group introduces unique chemical properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 11-(Methylsulfanyl)undec-1-ene typically involves the alkylation of undec-1-ene with a methylsulfanyl group. One common method is the reaction of undec-1-ene with methylthiol in the presence of a suitable catalyst, such as a Lewis acid. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions: 11-(Methylsulfanyl)undec-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated hydrocarbons.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted alkenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
11-(Methylsulfanyl)undec-1-ene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 11-(Methylsulfanyl)undec-1-ene is primarily based on its ability to interact with biological molecules through its methylsulfanyl group. This interaction can disrupt cellular processes, leading to antimicrobial and antifungal effects. The compound may target specific enzymes or proteins, inhibiting their function and thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
Undec-1-ene: Lacks the methylsulfanyl group, resulting in different chemical properties and reactivity.
1-Undecene: Another alkene with a similar carbon chain length but without the sulfur-containing group.
Spiro[5.5]undecane derivatives: Compounds with similar carbon skeletons but different functional groups.
Uniqueness: 11-(Methylsulfanyl)undec-1-ene is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, differentiating it from other similar alkenes.
Eigenschaften
CAS-Nummer |
67232-66-0 |
|---|---|
Molekularformel |
C12H24S |
Molekulargewicht |
200.39 g/mol |
IUPAC-Name |
11-methylsulfanylundec-1-ene |
InChI |
InChI=1S/C12H24S/c1-3-4-5-6-7-8-9-10-11-12-13-2/h3H,1,4-12H2,2H3 |
InChI-Schlüssel |
XVFDQJLNWOMGMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CSCCCCCCCCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![S-[(3,4-Dichlorophenyl)methyl] phenylcarbamothioate](/img/structure/B14476539.png)

![Tetrasodium 7-[[4-[[(2,3-dichloro-6-quinoxalinyl)carbonyl]amino]-5-sulphonato-1-naphthyl]azo]naphthalene-1,3,5-trisulphonate](/img/structure/B14476546.png)


![4-[(Methylsulfanyl)methyl]pyridine](/img/structure/B14476574.png)
![2(3H)-Furanone, 3-[(2-methoxyphenyl)methylene]-5-(4-phenoxyphenyl)-](/img/structure/B14476581.png)
![2-Methyl-6-[(propan-2-yl)sulfanyl]hex-5-en-3-ol](/img/structure/B14476582.png)

![5-[(tert-Butoxymethyl)amino]-1-phenylhex-4-en-3-one](/img/structure/B14476593.png)
![N-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]acridin-9-amine](/img/structure/B14476611.png)
![2-{4-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride](/img/structure/B14476614.png)
